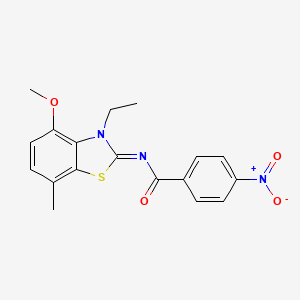
3-Bromo-4-(phenylmethoxy)-benzonitrile
概要
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Research studies have focused on the synthesis of complex molecules and the exploration of their chemical properties. For example, a study by Kuroda and Kobayashi (2015) developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles, starting from brominated benzene derivatives similar to 3-Bromo-4-(phenylmethoxy)-benzonitrile, demonstrating the compound's utility in creating novel chemical structures (Minami Kuroda & K. Kobayashi, 2015). Similarly, research by Zhao et al. (2010) delved into reactions of brominated ketones with benzenethiols, further illustrating the versatile reactivity of brominated compounds in synthetic organic chemistry (Jingwei Zhao et al., 2010).
Biological Activities
The biological activities of brominated benzonitriles have been investigated, particularly in the context of anticancer properties. A family of iron(II)-cyclopentadienyl compounds, including derivatives of benzonitriles, showed strong activity against colorectal and triple-negative breast cancer cells, indicating the potential of brominated benzonitriles in developing therapeutic agents (Adhan Pilon et al., 2020).
Environmental Impact and Degradation
The environmental degradation of benzonitrile herbicides, including those structurally related to this compound, has been a subject of study. Microbial degradation pathways for these compounds were explored, revealing insights into the persistence of such chemicals in soil and their impact on groundwater contamination (M. Holtze et al., 2008).
Material Science and Electronics
In the field of material science and electronics, brominated compounds serve as building blocks for molecular electronics. Research by Stuhr-Hansen et al. (2005) discussed the use of aryl bromides, including those similar to this compound, as precursors for the synthesis of molecular wires, highlighting their significance in the development of electronic devices (N. Stuhr-Hansen et al., 2005).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The exact targets and their roles would require further experimental investigation.
Mode of Action
It is known that brominated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the interaction of the bromine atom in the compound with other molecules, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been shown to influence the nrf2/ho-1 pathway, which plays a crucial role in the body’s response to oxidative stress .
Pharmacokinetics
The compound’s density has been reported to be 1389 g/mL at 25 °C . This could potentially influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have been shown to protect cells from oxidative damage via the activation of the nrf2/ho-1 pathway . This suggests that 3-Bromo-4-(phenylmethoxy)-benzonitrile may have antioxidant or cytoprotective effects.
特性
IUPAC Name |
3-bromo-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOGFABDFSRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2967599.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![2-[(4-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2967603.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)

![N-(2-chloro-4-methylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2967607.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)



![N-[2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinolin-5-YL]acetamide](/img/structure/B2967620.png)

